![molecular formula C6H6N4O B1460582 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine CAS No. 7152-19-4](/img/structure/B1460582.png)
2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine
Overview
Description
2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine is a useful research compound. Its molecular formula is C6H6N4O and its molecular weight is 150.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67127. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Given its structural similarity to pyrimidine, it may interact with its targets through hydrogen bonding or other non-covalent interactions, leading to changes in the biological activity of these targets .
Pharmacokinetics
Its solubility in aqueous base and dmso suggests that it may have reasonable bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the solubility and stability of 2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine. It is soluble in aqueous base and DMSO , suggesting that it may be stable in a range of biological environments.
Biochemical Analysis
Biochemical Properties
2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with several enzymes, including those involved in nucleotide synthesis and metabolism. The compound’s ability to form hydrogen bonds and its structural similarity to natural pyrimidines enable it to act as a substrate or inhibitor for specific enzymes. For instance, it can inhibit the activity of certain pyrimidine biosynthesis enzymes, thereby affecting the overall nucleotide pool within the cell .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interfering with nucleotide synthesis pathways, leading to changes in the availability of essential metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their functions. This binding is often facilitated by hydrogen bonding and hydrophobic interactions. The compound’s ability to mimic natural pyrimidines allows it to integrate into nucleotide synthesis pathways, thereby influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes effectively. At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and induction of apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, affecting the overall metabolic flux and levels of key metabolites. The compound’s ability to mimic natural pyrimidines allows it to integrate into these pathways, thereby influencing cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s hydrophilic nature allows it to be transported efficiently within the aqueous environment of the cell, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes involved in nucleotide synthesis. Additionally, it may be directed to specific organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell .
Biological Activity
2-Cyanoamino-4-Hydroxy-6-Methylpyrimidine (CAMP) is a pyrimidine derivative recognized for its significant biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
CAMP is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 125.13 g/mol
- Functional Groups : Cyano group at the 2-position, amino group at the 2-position, hydroxy group at the 4-position, and methyl group at the 6-position.
Biological Activities
CAMP exhibits a range of biological activities:
- Antimicrobial Properties : Studies indicate that CAMP has notable antimicrobial effects against various bacterial strains. Its structure allows it to interact with microbial enzymes, inhibiting their function and growth .
- Anticancer Potential : Research has shown that CAMP can influence cell signaling pathways associated with cancer progression. It modulates gene expression related to apoptosis and cell cycle regulation, potentially making it a candidate for anticancer therapies .
- Inhibition of Nitric Oxide Production : CAMP has been studied for its ability to suppress nitric oxide (NO) production in immune-activated cells, indicating potential anti-inflammatory properties .
The biological activity of CAMP primarily stems from its ability to interact with various enzymes involved in nucleotide metabolism. Its structural similarity to natural pyrimidines allows it to act as both a substrate and an inhibitor for key enzymes such as:
- Dihydroorotate Dehydrogenase
- Thymidylate Synthase
These interactions can lead to alterations in nucleotide pools within cells, impacting cellular metabolism and gene expression .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of CAMP against several bacterial strains. The results were quantified using Minimum Inhibitory Concentration (MIC) values:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 25 |
S. aureus | 15 |
P. aeruginosa | 30 |
The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that CAMP reduced cell viability at concentrations ranging from 10 to 100 µM. The effects were dose-dependent:
Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
50 | 60 |
100 | 30 |
These findings suggest that higher concentrations of CAMP may induce apoptosis in cancer cells .
Pharmacokinetics and Dosage Effects
CAMP's pharmacokinetic profile indicates good solubility in aqueous solutions and DMSO, facilitating its use in various experimental settings. Dosage studies in animal models have shown that lower doses (up to 50 mg/kg) exhibit minimal toxicity while effectively modulating cellular processes. However, higher doses can lead to adverse effects such as metabolic disruptions and increased apoptosis rates .
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of 2-cyanoamino-4-hydroxy-6-methylpyrimidine exhibit significant antimicrobial properties. For instance, riboswitch ligand analogs derived from this compound can selectively inhibit guanine-related metabolic pathways, demonstrating potential as antimicrobial agents against various pathogens .
1.2 Antiviral Properties
The compound has been studied for its antiviral effects, particularly in inhibiting viral replication. Its structural properties allow it to interact with viral RNA, making it a candidate for further development in antiviral therapies .
1.3 Cancer Research
Studies have shown that pyrimidine derivatives can act as inhibitors of cancer cell proliferation. The ability of this compound to modulate specific signaling pathways makes it a subject of interest in cancer research .
Agricultural Applications
2.1 Pesticide Development
One of the primary applications of this compound is its role as an intermediate in the synthesis of pesticides. The compound is utilized in the formulation of fungicides and insecticides, including products like pirimiphos-methyl and pirimiphos-ethyl . This application highlights its importance in agricultural chemistry.
2.2 Herbicide Formulations
Research has indicated that compounds derived from this compound can be effective in herbicide formulations, offering selective action against unwanted vegetation while minimizing harm to crops .
Material Science Applications
3.1 Supramolecular Chemistry
The compound has been employed in the development of supramolecular polymers. These materials exhibit unique properties such as thermoresponsiveness and conductivity when combined with multi-walled carbon nanotubes (MWCNTs) . This application is particularly relevant for flexible electronic devices.
3.2 Conductive Materials
Recent studies have focused on integrating this compound into conductive elastomers, which are crucial for the advancement of smart materials used in sensors and other electronic applications .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Properties
A study published in PLoS Pathogens explored the efficacy of riboswitch ligands derived from this compound against Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting potential for clinical applications in treating bacterial infections .
Case Study 2: Pesticide Development
A patent filed for the synthesis of pesticides highlighted the utility of this compound as a key intermediate. The developed compounds showed enhanced efficacy against common agricultural pests, demonstrating the compound's relevance in modern agriculture .
Properties
IUPAC Name |
(4-methyl-6-oxo-1H-pyrimidin-2-yl)cyanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)8-3-7/h2H,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBRHUINONWPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991997 | |
Record name | (4-Hydroxy-6-methylpyrimidin-2(1H)-ylidene)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7152-19-4 | |
Record name | NSC67127 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Hydroxy-6-methylpyrimidin-2(1H)-ylidene)cyanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7152-19-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-cyanoamino-4-hydroxy-6-methylpyrimidine in the synthesis of antimalarial agents?
A1: this compound serves as a crucial building block in the synthesis of various benzimidazole and imidazo[4,5-b]pyridine derivatives, which exhibit antimalarial activity []. The compound's structure allows for its reaction with o-phenylenediamines to form 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)amino]-benzimidazoles or with 2,3-diaminopyridine to form 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)amino]-1H-imidazo[4,5-b]pyrimidine. These intermediates are then further modified to introduce various substituents, ultimately leading to the development of potent antimalarial compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.